molecular formula C25H28N4O4S2 B2601748 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 534552-98-2

6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2601748
CAS No.: 534552-98-2
M. Wt: 512.64
InChI Key: ITKFRVVZTXBYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core integrating a thiophene ring fused with a partially saturated pyridine moiety. Key structural features include:

  • 4-(N,N-Dimethylsulfamoyl)benzamido group: Introduces polar sulfonamide functionality, likely improving aqueous solubility and target binding.
  • N-Methyl carboxamide: Reduces metabolic susceptibility compared to primary amides.

The compound shares structural homology with derivatives reported for tumor necrosis factor-alpha (TNF-α) inhibition and anti-inflammatory applications .

Properties

IUPAC Name

6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-26-24(31)22-20-13-14-29(15-17-7-5-4-6-8-17)16-21(20)34-25(22)27-23(30)18-9-11-19(12-10-18)35(32,33)28(2)3/h4-12H,13-16H2,1-3H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKFRVVZTXBYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel class of sulfamoyl benzamide derivatives with potential therapeutic applications. This article synthesizes available research findings concerning its biological activity, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's molecular formula is C25H28ClN3O5SC_{25}H_{28}ClN_{3}O_{5}S, with a molecular weight of approximately 550.1 g/mol . The structure features a thieno[2,3-c]pyridine core, which is significant for its biological properties.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and other diseases. The sulfamoyl group is known to enhance the binding affinity to target proteins, potentially increasing efficacy in therapeutic applications.

Antiproliferative Effects

In studies evaluating antiproliferative activity against various cancer cell lines, compounds structurally related to the target compound have shown promising results. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective concentrations for therapeutic use.
Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction via caspase activation
HT-2915.0Cell cycle arrest at G1 phase
A54910.0Inhibition of angiogenesis

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : Lack of inhibitory activity against DHFR suggests alternative mechanisms are at play for antiproliferative effects.
  • Mitogen-Activated Protein Kinase (MAPK) : Inhibition assays indicate potential as a MEK inhibitor, affecting downstream signaling pathways critical for cell growth and survival.

Case Studies

  • Study on Anticancer Activity :
    • A recent study reported that the compound exhibited significant cytotoxicity against MCF-7 cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • In Vivo Efficacy :
    • Animal models treated with the compound demonstrated reduced tumor growth compared to control groups.
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting further clinical development.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. The thieno[2,3-c]pyridine framework is often associated with the inhibition of cancer cell proliferation. Studies have shown that modifications to this structure can enhance its cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the N,N-dimethylsulfamoyl group suggests potential antimicrobial activity. Compounds that incorporate sulfonamide moieties have been documented to possess broad-spectrum antibacterial effects. This compound could be explored for its efficacy against resistant bacterial strains.
  • Neurological Applications : Compounds derived from thieno[2,3-c]pyridine have been investigated for their neuroprotective properties. They may interact with neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.

Pharmacological Insights

  • Inhibition of Ion Channels : Recent studies have highlighted the role of similar compounds as state-dependent inhibitors of sodium channels (Nav1.3). This mechanism could be beneficial in treating conditions such as epilepsy and chronic pain syndromes by modulating neuronal excitability .
  • Cardiovascular Benefits : Some derivatives of thieno[2,3-c]pyridine are being studied for their vasodilatory effects, which could provide therapeutic benefits in managing hypertension and other cardiovascular disorders.

Case Studies

  • Synthesis and Characterization : A detailed synthesis pathway has been established for the compound, highlighting various synthetic routes that yield high purity and yield . Characterization techniques such as NMR and X-ray crystallography have confirmed the structural integrity of synthesized compounds.
  • Biological Assays : In vitro assays demonstrate that this compound exhibits significant inhibition of cancer cell lines when tested against standard chemotherapeutic agents. The results suggest a synergistic effect when combined with existing treatments .

Chemical Reactions Analysis

Key Functional Groups:

  • Tetrahydrothienopyridine ring (thiophene fused to a partially saturated pyridine)

  • Benzamido group (amide-linked aromatic system)

  • N-Methyl carboxamide

  • N,N-Dimethylsulfamoyl group

Sulfamoyl Group Reactivity

The N,N-dimethylsulfamoyl group (SO2N(CH3)2-\text{SO}_2\text{N}(\text{CH}_3)_2) exhibits moderate electrophilicity. Key reactions include:

  • Nucleophilic Substitution :
    Under basic conditions, the sulfonamide may undergo alkylation or arylation at the sulfur atom. For example:

    R-SO2N(CH3)2+R’-XBaseR-SO2N(CH3)2-R’+HX\text{R-SO}_2\text{N}(\text{CH}_3)_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-SO}_2\text{N}(\text{CH}_3)_2\text{-R'} + \text{HX}

    This reactivity is leveraged in prodrug strategies for sulfonamide derivatives .

  • Hydrolysis :
    Acidic hydrolysis converts the sulfamoyl group to sulfonic acid (SO3H-\text{SO}_3\text{H}) via intermediate sulfonamide cleavage :

    R-SO2N(CH3)2H+, ΔR-SO3H+(CH3)2NH\text{R-SO}_2\text{N}(\text{CH}_3)_2 \xrightarrow{\text{H}^+,\ \Delta} \text{R-SO}_3\text{H} + (\text{CH}_3)_2\text{NH}

Benzamido Group Reactivity

The benzamido linkage (NHCO-\text{NHCO}-) is susceptible to:

  • Hydrolysis :
    Acidic or basic conditions cleave the amide bond to yield carboxylic acid and aniline derivatives:

    Ar-NHCO-RH2O/H+or OHAr-NH2+R-COOH\text{Ar-NHCO-R} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Ar-NH}_2 + \text{R-COOH}

    Kinetic studies suggest basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

  • Reductive Amination :
    The amide can be reduced to a secondary amine using LiAlH4\text{LiAlH}_4 or BH3\text{BH}_3:

    Ar-NHCO-RLiAlH4Ar-NH-CH2R\text{Ar-NHCO-R} \xrightarrow{\text{LiAlH}_4} \text{Ar-NH-CH}_2\text{R}

Tetrahydrothienopyridine Ring Reactivity

  • Aromatic Electrophilic Substitution :
    The thiophene moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich sulfur:

    Thiophene+NO2+5-Nitrothiophene\text{Thiophene} + \text{NO}_2^+ \rightarrow \text{5-Nitrothiophene}
  • Oxidation :
    Thiophene sulfur oxidizes to sulfoxide (S=O\text{S=O}) or sulfone (O=S=O\text{O=S=O}) using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} :

    ThiophenemCPBAThiophene-1-oxide\text{Thiophene} \xrightarrow{\text{mCPBA}} \text{Thiophene-1-oxide}

N-Methyl Carboxamide Reactivity

  • Hydrolysis :
    Strong acidic/basic conditions hydrolyze the carboxamide to carboxylic acid:

    R-CONHCH3HCl, ΔR-COOH+CH3NH2\text{R-CONHCH}_3 \xrightarrow{\text{HCl, }\Delta} \text{R-COOH} + \text{CH}_3\text{NH}_2
  • Schiff Base Formation :
    Condensation with aldehydes/ketones under dehydrating conditions:

    R-CONHCH3+R’CHOR-CON=CHR’+H2O\text{R-CONHCH}_3 + \text{R'CHO} \rightarrow \text{R-CON=CHR'} + \text{H}_2\text{O}

Synthetic Modifications (Table)

Reaction Type Conditions Product Reference
Sulfamoyl alkylationNaH\text{NaH}, R-X, DMF, 60°CAlkylated sulfonamide derivative
Amide hydrolysis6M HCl, reflux, 12h4-(N,N-Dimethylsulfamoyl)benzoic acid + amine byproduct
Thiophene oxidationmCPBA\text{mCPBA}, CH2_2Cl2_2, 0°CSulfoxide or sulfone derivative
Carboxamide reductionLiAlH4\text{LiAlH}_4, THF, 0°CCorresponding amine (-CH2NHCH3\text{-CH}_2\text{NHCH}_3)

Stability and Degradation Pathways

  • Photodegradation : The thiophene ring is prone to photooxidation, forming sulfoxide derivatives under UV light .

  • Acid-Catalyzed Degradation : Protonation of the sulfamoyl group accelerates hydrolysis, leading to sulfonic acid formation .

  • Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation of the tetrahydrothienopyridine ring .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences among analogs:

Compound Name / ID R<sup>6</sup> R<sup>2</sup> Substituent R<sup>3</sup> Carboxamide Key Functional Groups
Target Compound Benzyl 4-(N,N-Dimethylsulfamoyl)benzamido N-Methyl Sulfamoyl, Benzyl, Methyl
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Methyl 4-(N,N-Dimethylsulfamoyl)benzamido N-Methyl Sulfamoyl, Methyl
Ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-...-3-carboxylate Benzyl Cyclopropylmethylamino/4-fluorophenylamino Ethoxycarbonyl Fluorophenyl, Cyclopropylmethyl, Ester
Fujita et al. derivatives Variable* Variable (e.g., aryl, alkylamino) Variable (e.g., ester) Diverse: Halogens, amines, sulfonamides

*Fujita et al. synthesized derivatives with R<sup>6</sup> = H, alkyl, or aryl groups.

Key Observations :

  • The benzyl group at R<sup>6</sup> in the target compound distinguishes it from the N,6-dimethyl analog , which may reduce steric hindrance.
  • The sulfamoyl group in the target compound and contrasts with the ester and amino groups in , impacting solubility and target binding.

Comparison of Activity Trends :

  • Sulfonamide-containing derivatives : Higher potency due to polar interactions with TNF-α active sites.
  • Benzyl vs. Methyl at R<sup>6</sup> : Benzyl may prolong half-life by reducing oxidative metabolism.
  • Ester vs. Carboxamide at R<sup>3</sup> : Carboxamide (target compound) offers metabolic stability over esters .

Physicochemical and Crystallographic Properties

Solubility and LogP:
  • The 4-(N,N-dimethylsulfamoyl) group increases hydrophilicity (predicted LogP ~2.1) compared to fluorophenyl or cyclopropylmethyl analogs (LogP ~3.5–4.0) .
  • Benzyl group : Contributes to moderate lipophilicity, balancing membrane permeability and solubility.
Crystal Structure Insights:
  • Intramolecular N–H···S and C–H···N interactions stabilize the tetrahydrothieno[2,3-c]pyridine core, as seen in .
  • The sulfamoyl group may participate in intermolecular hydrogen bonding (e.g., N–H···O), enhancing crystalline stability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations are critical for optimizing yield?

  • Answer : Synthesis typically involves multi-step protocols. For example, coupling of a pyridine-thiophene scaffold with a substituted benzamide moiety (e.g., via amide bond formation using 4-(N,N-dimethylsulfamoyl)benzoyl chloride). Critical parameters include:

  • Reaction Solvents : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) for improved solubility of intermediates .
  • Catalysts : Use of coupling agents like HATU or DCC to enhance amidation efficiency .
  • Purification : Reverse-phase HPLC or column chromatography to isolate high-purity fractions .
    • Data Consideration : Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-alkylation) .

Q. How can structural characterization of this compound be systematically validated?

  • Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substitutions (e.g., benzyl group at position 6) .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformational isomerism .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify labile sites (e.g., sulfamoyl or benzyl groups) .
  • Proteomic Screening : Combine affinity chromatography with mass spectrometry to map unintended protein interactions .
  • Pharmacokinetic Optimization : Introduce fluorine substituents or PEGylation to enhance bioavailability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer :

  • Molecular Docking : Screen against structural databases (e.g., PDB) to predict binding modes to kinases or GPCRs .
  • QSAR Studies : Corolate electronic parameters (e.g., Hammett constants of substituents) with IC50_{50} values .
  • MD Simulations : Assess conformational flexibility of the tetrahydrothieno-pyridine core under physiological conditions .

Q. What experimental designs resolve challenges in regioselective functionalization of the thieno[2,3-c]pyridine scaffold?

  • Answer :

  • Directed Metalation : Use lithium bases (e.g., LDA) to direct substitutions at C-2 or C-3 positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., sulfamoyl groups) during alkylation .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor desired regioisomers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Answer :

  • Mechanistic Profiling : Test for cell-specific expression of target proteins (e.g., via Western blotting) .
  • Redox Sensitivity : Assess whether thiophene or benzamide moieties induce ROS-dependent cytotoxicity using DCFH-DA assays .
  • Synergy Studies : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to identify context-dependent activity .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
  • Quality Control : Implement strict batch testing for residual solvents (e.g., acetonitrile ≤ 410 ppm) .
  • Continuous Flow Systems : Reduce variability in exothermic reactions (e.g., amide couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.